![molecular formula C31H29NO6 B1394194 (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid CAS No. 35591-10-7](/img/structure/B1394194.png)

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid

Descripción general

Descripción

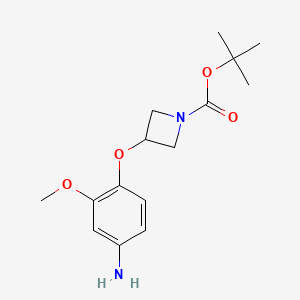

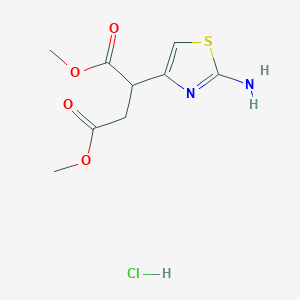

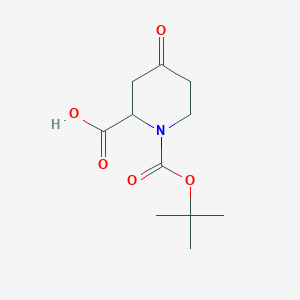

The compound is a type of amino acid derivative, which contains a benzyl carbamate (benzyloxy carbonyl) group and a phenyl group with two benzyloxy substituents. The presence of these functional groups suggests that this compound could be involved in peptide synthesis or other organic reactions.

Synthesis Analysis

While I couldn’t find a specific synthesis route for this compound, it’s likely that it could be synthesized through the reaction of the corresponding amino acid with benzyl chloroformate (for introducing the benzyloxy carbonyl group) and subsequent reaction with a suitable phenol derivative for introducing the 3,4-bis(benzyloxy)phenyl group.Molecular Structure Analysis

The compound has a chiral center at the alpha carbon (the carbon adjacent to the carbonyl group), which means it can exist in two different forms (enantiomers) that are mirror images of each other. The “(2S)” in the name indicates the configuration of this chiral center.Chemical Reactions Analysis

The compound contains several functional groups (carbonyl, amino, and ether groups) that could participate in various chemical reactions. For example, the carbonyl group could undergo reactions typical of carboxylic acids and their derivatives, and the amino group could participate in reactions typical of amines.Physical And Chemical Properties Analysis

Without specific experimental data, it’s hard to predict the exact physical and chemical properties of this compound. However, based on its structure, we can infer that it’s likely to be a solid at room temperature, and due to the presence of multiple aromatic rings, it’s likely to have relatively low solubility in water.Aplicaciones Científicas De Investigación

This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .

In another study, the Ugi reaction with multiple amino acid-derived components was applied for the synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics . This strategy opens the door to the synthesis of three structurally distinct piperazine-based scaffolds, characterized by the presence of L-Ala and/or L-Phe-derived side chains . These scaffolds have been demonstrated to act as minimalist peptidomimetics, able to mimic a well-defined range of peptide secondary structures . Preliminary biological evaluation of two different resistant hepatocellular carcinoma cellular lines has revealed a promising antiproliferative activity for selected compounds .

Safety And Hazards

Again, without specific data, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.

Direcciones Futuras

The future research directions involving this compound could be diverse, depending on its properties and applications. It could be studied further for its potential uses in organic synthesis, medicinal chemistry, material science, and other fields.

Propiedades

IUPAC Name |

(2S)-3-[3,4-bis(phenylmethoxy)phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO6/c33-30(34)27(32-31(35)38-22-25-14-8-3-9-15-25)18-26-16-17-28(36-20-23-10-4-1-5-11-23)29(19-26)37-21-24-12-6-2-7-13-24/h1-17,19,27H,18,20-22H2,(H,32,35)(H,33,34)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLZUOMFFRLUIF-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-dichlorophenoxy)ethyl]acetamide](/img/structure/B1394114.png)

![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)

![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)